Tirucalla-7,24-dien-3beta-ol

Description

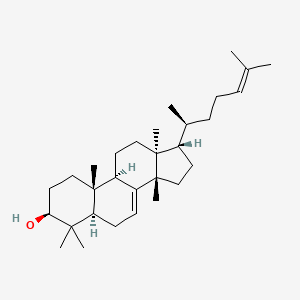

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H50O |

|---|---|

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(3S,5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,21-23,25-26,31H,9,11,13-19H2,1-8H3/t21-,22-,23-,25-,26-,28+,29-,30+/m0/s1 |

InChI Key |

DICCPNLDOZNSML-CEEMYSEHSA-N |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |

Origin of Product |

United States |

Context and Significance of Triterpenoid Research

Triterpenoids are a vast and structurally diverse class of natural products derived from a 30-carbon precursor, squalene (B77637). acs.org Their biological importance is nearly unparalleled in the natural world. acs.org Found widely in plants, fungi, and marine organisms, these compounds exhibit a remarkable array of biological activities. acs.orgnih.gov Researchers have been drawn to triterpenoids for their potential pharmacological properties, including anti-inflammatory, antiviral, antioxidant, and anticancer activities. nih.govmdpi.commdpi.com

The extensive structural diversity within triterpenoids, which includes classes like lanostanes, lupanes, oleananes, and ursanes, provides a rich field for scientific inquiry. acs.org The study of these compounds is crucial for drug discovery and development, as they often serve as scaffolds for creating novel therapeutic agents. mdpi.combohrium.com The biosynthesis of triterpenoids is also a fascinating area of research, involving complex enzymatic cyclizations of 2,3-oxidosqualene (B107256) to form various polycyclic skeletons. acs.orgnih.gov This process, catalyzed by oxidosqualene cyclases (OSCs), can generate multiple chiral centers in a single transformation, highlighting the elegance of natural chemical synthesis. acs.org

Overview of Tirucallane Type Triterpenoids in Natural Products Chemistry

Tirucallane-type triterpenoids are a specific subclass characterized by the tirucallane (B1253836) skeleton. These compounds are predominantly found in plants of the Euphorbiaceae and Meliaceae families. researchgate.netacs.org Research into this group has led to the isolation and characterization of numerous derivatives, many of which exhibit interesting biological activities. researchgate.netacs.orgnih.govresearchgate.net

The isolation of new tirucallane-type triterpenoids often involves chromatographic separation of plant extracts, followed by structural elucidation using spectroscopic methods like NMR and mass spectrometry. researchgate.netnih.gov For instance, studies on Euphorbia retusa and Ficus carica have led to the identification of novel tirucallane derivatives. researchgate.netnih.gov These investigations contribute to our understanding of the chemical diversity within this subclass and provide new compounds for biological screening.

Current Academic Research Trajectories for Tirucalla 7,24 Dien 3beta Ol

Ethnobotanical Significance and Research Context of Source Organisms

The plants that produce this compound often have a rich history in traditional medicine, which has frequently prompted scientific investigation into their chemical constituents.

Ailanthus altissima (Tree of Heaven): Native to China, this invasive tree has been used in traditional Chinese medicine for millennia. encyclopedia.pubnih.govresearchgate.net The bark, known as "Chunpi," is used to treat ailments like asthma, epilepsy, bleeding, and gastrointestinal issues. nih.govresearchgate.net Extracts have also been used as a wash for parasitic ulcers and skin eruptions. practicalplants.orgpfaf.org The presence of this compound is significant as it is the precursor to quassinoids, a class of compounds responsible for the plant's potent biological activities, including its use as a natural insecticide. encyclopedia.pub

Melia azedarach (Chinaberry or Persian Lilac): This tree, belonging to the Meliaceae family, is well-documented in Ayurvedic and Unani medicine. phcogrev.comjapsonline.com It has been traditionally used as an anthelmintic, diuretic, and for treating skin diseases, fever, and inflammation. ijprajournal.comphcogrev.comphcogres.com The leaves, fruits, and bark are all utilized for their medicinal properties. ijprajournal.comresearchgate.net Research into its phytochemistry has identified this compound as a crucial starting point for the biosynthesis of various bioactive limonoids. phcogres.com

Boswellia species (Frankincense): The oleo-gum resin of Boswellia trees is the source of frankincense, a substance used for centuries in cultural ceremonies and traditional medicine. sphinxsai.comresearchgate.net It is primarily used to treat inflammatory conditions such as arthritis and inflammatory bowel diseases. sphinxsai.comresearchgate.netresearchgate.netsphinxsai.com The gum and bark are also used for dysentery and rheumatic pains. sphinxsai.com While boswellic acids are the most studied compounds, the presence of tirucallane-type triterpenoids underscores the chemical diversity of the resin. researchgate.net

Protium heptaphyllum : This tree from the Burseraceae family, native to South America, produces a resin with a history of use in folk medicine for its anti-inflammatory, analgesic, and healing properties. plantiary.comwikipedia.orgresearchgate.netbelem.pa.gov.br The resin is also used in cosmetics and as an incense. plantiary.combelem.pa.gov.br The bark and leaves are applied to treat ulcers and general inflammation. theferns.info

Euphorbia tithymaloides (Devil's Backbone): This succulent from the Euphorbiaceae family is used in traditional medicine to treat a variety of conditions. thepharmajournal.com Its latex is applied topically for warts, skin cancer, and insect stings, while other parts are used for asthma, mouth ulcers, and venereal diseases. thepharmajournal.comresearchgate.net All parts of the plant are also used in treating traumatic injuries. nparks.gov.sg

Araliopsis synopsis : This plant from the Rutaceae family is used in traditional medicine for treating sexually transmitted diseases, lung diseases, malaria, and gonorrhea. researchgate.netresearchgate.net

Table 1: Ethnobotanical Uses of Selected Source Organisms

| Plant Species | Common Name | Family | Traditional Uses | References |

|---|---|---|---|---|

| Ailanthus altissima | Tree of Heaven | Simaroubaceae | Treatment of asthma, epilepsy, dysentery, skin eruptions, and as an insecticide. | encyclopedia.pubnih.govpracticalplants.orgpfaf.org |

| Melia azedarach | Chinaberry | Meliaceae | Used as an anthelmintic, diuretic, antilithic, and for treating skin diseases and fever. | ijprajournal.comphcogrev.comjapsonline.comphcogres.com |

| Boswellia spp. | Frankincense | Burseraceae | Anti-inflammatory for arthritis, treatment for ulcers, dysentery, and rheumatic pains. | sphinxsai.comresearchgate.netresearchgate.net |

| Protium heptaphyllum | Breu Branco | Burseraceae | Anti-inflammatory, analgesic, healing of ulcers and skin conditions. | plantiary.comwikipedia.orgresearchgate.nettheferns.info |

| Euphorbia tithymaloides | Devil's Backbone | Euphorbiaceae | Treatment for warts, skin cancer, asthma, earaches, and traumatic injuries. | thepharmajournal.comresearchgate.netnparks.gov.sg |

| Araliopsis synopsis | - | Rutaceae | Treatment for venereal diseases, lung diseases, malaria, and gonorrhea. | researchgate.netresearchgate.net |

Distribution and Isolation from Plant Families

This compound is widespread in the plant kingdom and has been isolated from various tissues. nih.gov The process typically involves extraction from plant material using solvents like ethyl acetate, followed by purification using chromatographic techniques such as silica (B1680970) gel chromatography. Structural confirmation is achieved through methods like Nuclear Magnetic Resonance (NMR) spectroscopy.

Meliaceae: In the Meliaceae family, this compound is a pivotal precursor in the biosynthesis of a large group of structurally complex and biologically active compounds known as limonoids. phcogres.com An oxidosqualene cyclase enzyme has been identified in plants like Azadirachta indica (Neem) and Melia azedarach that specifically produces this compound, which then undergoes further enzymatic modifications to form various limonoids. phcogres.com It has also been isolated from Dysoxylum hainanense.

Burseraceae: This family is known for producing aromatic resins rich in triterpenoids. phcogrev.com While this compound itself is a constituent, its derivatives are also commonly found. For instance, various tirucallane-type triterpenoids, such as 3α-hydroxy-tirucalla-7,24-dien-21-oic acid and 3-oxo-tirucalla-7,24-dien-21-oic acid, have been identified in the resins of Protium and Boswellia species. belem.pa.gov.br

Euphorbiaceae: Several species within the large Euphorbia genus have been identified as sources of this compound. These include Euphorbia tithymaloides, Euphorbia ebracteolata, and Euphorbia fischeriana. thepharmajournal.comcu.ac.bd The compound's presence is consistent with the general observation that the Euphorbiaceae family is a rich source of diverse terpenoids.

Table 2: Distribution of this compound in Plant Families

| Family | Species | Plant Part/Tissue | Reference |

|---|---|---|---|

| Meliaceae | Melia azedarach | Fruits, Barks, Roots | ijprajournal.com |

| Meliaceae | Azadirachta indica | Not specified | phcogres.com |

| Burseraceae | Protium heptaphyllum | Resin | belem.pa.gov.br |

| Burseraceae | Boswellia carterii | Resin | sphinxsai.com |

| Euphorbiaceae | Euphorbia tithymaloides | Whole Plant | thepharmajournal.com |

| Euphorbiaceae | Euphorbia fischeriana | Not specified | |

| Simaroubaceae | Ailanthus altissima | Bark, Roots | practicalplants.org |

| Brassicaceae | Arabidopsis thaliana | Root | nih.gov |

| Asteraceae | Picris hieracioides | Not specified | nih.gov |

Identification in Fungal and Other Biological Systems

While this compound is predominantly a plant metabolite, the broader class of triterpenoids is found in various organisms. nih.govnih.gov Sesquiterpenoids and triterpenoids have been isolated from fungi, marine organisms, and bacteria. nih.govkegg.jp Some orchids, for instance, produce antifungal compounds to control symbiotic fungi. academicjournals.org However, the available scientific literature does not prominently feature the isolation of this compound specifically from fungal sources. Its role and presence are most extensively documented within the plant kingdom, where it acts as a central molecule in the synthesis of a vast array of other natural products. ijprajournal.com

General Triterpenoid (B12794562) Biosynthetic Pathway from Isoprenoid Precursors

The biosynthesis of all triterpenoids, including this compound, originates from the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.net In eukaryotes, these precursors are primarily synthesized through the mevalonate (MVA) pathway, which commences with acetyl-CoA. nih.govbiorxiv.org

The MVA pathway involves a series of enzymatic reactions that ultimately produce IPP and DMAPP. biorxiv.org These C5 units then undergo condensation reactions. Two molecules of IPP and one molecule of DMAPP are combined to form the C15 intermediate, farnesyl pyrophosphate (FPP). biorxiv.org Subsequently, two molecules of FPP are joined in a head-to-head condensation to create the C30 acyclic hydrocarbon, squalene. nih.gov This reaction is catalyzed by the enzyme squalene synthase. smpdb.ca

The final step in the formation of the direct precursor for cyclization is the epoxidation of squalene to 2,3-oxidosqualene (also known as (S)-2,3-epoxysqualene), a reaction mediated by the enzyme squalene epoxidase. researchgate.netnih.govsmpdb.ca This crucial molecule, 2,3-oxidosqualene, stands at a critical juncture, serving as the substrate for a diverse family of enzymes known as oxidosqualene cyclases (OSCs), which initiate the cyclization cascades that lead to the vast structural diversity of triterpenoids. researchgate.netfrontiersin.orgfrontiersin.org

Enzymatic Cyclization and Formation of the Tirucallane (B1253836) Skeleton

The formation of the distinctive tetracyclic tirucallane skeleton of this compound is a remarkable enzymatic feat accomplished by a specific class of oxidosqualene cyclases.

Characterization of Oxidosqualene Cyclases (OSCs) / Tirucalladienol Synthases

The cyclization of 2,3-oxidosqualene into this compound is catalyzed by the enzyme tirucalladienol synthase (EC 5.4.99.56). wikipedia.org This enzyme orchestrates a complex series of events involving a chair-boat-chair conformational transition of the substrate, leading to the formation of the tetracyclic tirucallane framework. These enzymes are integral membrane proteins, typically located in the endoplasmic reticulum. nih.gov The reaction they catalyze is considered one of the most complex enzymatic reactions in triterpene metabolism due to the number of bonds formed and stereocenters set in a single transformation. nih.gov

Functional Analysis of Specific Enzymes (e.g., PEN3, AiOSC1, MaOSC1, AiTTS1)

Several specific tirucalladienol synthases have been identified and characterized from various plant species, shedding light on the nuances of tirucallane biosynthesis.

In the model plant Arabidopsis thaliana, the enzyme PEN3 (PENTACYCLIC TRITERPENE SYNTHASE 3) has been identified as a tirucalladienol synthase. wikipedia.orgresearchgate.net While it produces this compound as its major product, it is considered a multifunctional enzyme, also generating other triterpenes. researchgate.net When the gene encoding this enzyme was expressed in Saccharomyces cerevisiae, this compound constituted approximately 85% of the product profile.

In the context of limonoid biosynthesis, several key tirucalladienol synthases have been elucidated. In Azadirachta indica (neem), the enzyme AiTTS1 (also referred to as AiOSC1) has been functionally characterized and shown to produce this compound as its sole product. ncl.res.inresearchgate.net This finding was crucial in confirming this compound as the precursor for limonoids. ncl.res.in Similarly, MaOSC1 from Melia azedarach and an orthologous OSC from Citrus sinensis have been identified as tirucalladienol synthases, further supporting the conserved role of this triterpene in limonoid-producing plants. pnas.org

More recently, research into the biosynthesis of quassinoids in the invasive tree of heaven, Ailanthus altissima, identified AaOSC2 as a tirucalla-7,24-dien-3β-ol synthase, which was subsequently renamed AaTS. frontiersin.org This discovery established this compound as the starting point for quassinoid biosynthesis as well. frontiersin.org

| Enzyme | Organism | Product(s) | Reference |

| PEN3 | Arabidopsis thaliana | This compound (major), other triterpenes | wikipedia.orgresearchgate.net |

| AiTTS1 (AiOSC1) | Azadirachta indica | This compound (sole product) | ncl.res.inresearchgate.net |

| MaOSC1 | Melia azedarach | This compound | pnas.org |

| AaTS (AaOSC2) | Ailanthus altissima | This compound | frontiersin.org |

Genetic Basis and Biosynthetic Gene Clusters (BGCs) for Tirucallane Production

The production of specialized metabolites like this compound is often governed by genes that are physically clustered together in the genome, forming biosynthetic gene clusters (BGCs). This arrangement is thought to facilitate the co-inheritance and co-regulation of the genes involved in a particular metabolic pathway. nih.gov

Genomic Localization and Organization of Relevant Genes

The discovery of plant BGCs has provided significant insights into the organization of triterpene biosynthetic pathways. uea.ac.uk Studies have shown that genes encoding oxidosqualene cyclases, such as tirucalladienol synthase, are often found in close proximity to genes encoding other enzymes involved in the subsequent modification of the triterpene scaffold, such as cytochrome P450 monooxygenases (P450s) and glycosyltransferases. uea.ac.ukresearchgate.net For instance, in Arabidopsis thaliana, the genes CYP716A1 and CYP716A2 are co-expressed with PEN3, suggesting a functional linkage in a tirucallane-derived pathway. frontiersin.orguea.ac.uk The analysis of gene clusters is a powerful tool for identifying new genes involved in specialized metabolic pathways. uea.ac.uk

Transcriptional Regulation and Co-expression Studies

The expression of genes involved in the biosynthesis of this compound is often tightly regulated and can be tissue-specific or induced by environmental cues. Transcriptome analysis and co-expression studies have been instrumental in identifying candidate genes for this pathway.

In Azadirachta indica, comparative tissue-expression analysis revealed that the genes for farnesyl diphosphate (B83284) synthase (AiFDS), squalene synthase (AiSQS), squalene epoxidase (AiSQE3), and tirucalladienol synthase (AiTTS1) are more highly expressed in the kernel, a tissue known to accumulate limonoids. ncl.res.inresearchgate.net This coordinated expression pattern strongly supports their involvement in the same biosynthetic pathway.

Similarly, in Ailanthus altissima, co-expression analysis was used to identify cytochrome P450s that are transcriptionally correlated with the tirucalladienol synthase AaTS. frontiersin.org This approach successfully led to the identification of AaCYP71CD4 and AaCYP71BQ17, which catalyze the subsequent oxidative steps in the quassinoid pathway, converting this compound into the protolimonoid melianol. frontiersin.org These studies highlight how transcriptional coordination is a key regulatory mechanism in the production of tirucallane-derived secondary metabolites.

This compound as a Precursor for Complex Metabolites

Recent research has solidified the position of this compound as the foundational molecule for the biosynthesis of both limonoids and quassinoids, two major classes of tetranortriterpenoids. chemrxiv.orgresearchgate.net These compounds are renowned for their wide range of biological activities, including insecticidal, anti-inflammatory, and anti-cancer properties. chemrxiv.org

Role in Limonoid Biosynthesis

Limonoids are a large and structurally diverse group of secondary metabolites predominantly found in the Meliaceae (mahogany) and Rutaceae (citrus) families. chemrxiv.org The biosynthetic journey from this compound to the vast array of limonoids involves a series of oxidative modifications and rearrangements.

The initial steps in the conversion of this compound to protolimonoids have been elucidated through studies on various limonoid-producing plants, including Azadirachta indica (neem), Melia azedarach, and Citrus sinensis. chemrxiv.orgresearchgate.net These studies have identified specific cytochrome P450 monooxygenases that play a crucial role in this transformation. For instance, in M. azedarach and C. sinensis, two distinct cytochrome P450 enzymes, MaCYP71CD2 and MaCYP71BQ5, and CsCYP71CD1 and CsCYP71BQ4 respectively, are responsible for a series of three oxidations on the this compound scaffold. researchgate.netresearchgate.net These oxidative steps lead to the spontaneous formation of a hemiacetal ring, yielding the protolimonoid melianol. researchgate.netresearchgate.net Melianol is a key intermediate that undergoes further modifications to generate the diverse structures of limonoids. frontiersin.org

Functional characterization of the this compound synthase (AiTTS1) in Azadirachta indica has further confirmed its role as the sole producer of this precursor for limonoid biosynthesis in neem. ncl.res.in This research underscores the conserved nature of the early stages of the limonoid biosynthetic pathway across different plant families.

| Enzyme | Plant Species | Function in Limonoid Biosynthesis |

| This compound synthase (AiTTS1) | Azadirachta indica | Catalyzes the formation of this compound. ncl.res.in |

| MaCYP71CD2 & MaCYP71BQ5 | Melia azedarach | Convert this compound to the protolimonoid melianol. researchgate.net |

| CsCYP71CD1 & CsCYP71BQ4 | Citrus sinensis | Mediate three oxidation steps of this compound to produce melianol. researchgate.netresearchgate.net |

| MtOSC1 | Melia toosendan | Crucial for the formation of this compound, the precursor to toosendanin. frontiersin.org |

Involvement in Quassinoid Biosynthetic Routes

Quassinoids are a class of highly oxygenated and structurally complex triterpenoids found primarily in the Simaroubaceae family. researchgate.net They are known for their potent biological activities, including their role as allelochemicals that contribute to the invasive nature of plants like the tree of heaven (Ailanthus altissima). researchgate.net

Groundbreaking research on A. altissima has revealed that the biosynthesis of quassinoids also originates from this compound, highlighting a shared evolutionary origin with limonoids. researchgate.netfrontiersin.org In A. altissima, an oxidosqualene cyclase, AaOSC2, has been identified as a this compound synthase. frontiersin.org This enzyme produces the same triterpene scaffold that serves as the starting point for limonoid biosynthesis. frontiersin.org

Following the formation of this compound, two cytochrome P450 enzymes, AaCYP71CD4 and AaCYP71BQ17, catalyze its conversion into the protolimonoid melianol. frontiersin.orgnih.gov This discovery is significant as it establishes melianol as a common intermediate in both quassinoid and limonoid biosynthetic pathways, indicating that these two distinct classes of metabolites diverge after the formation of this key protolimonoid. frontiersin.org

| Enzyme | Plant Species | Function in Quassinoid Biosynthesis |

| This compound synthase (AaTS/AaOSC2) | Ailanthus altissima | Catalyzes the formation of this compound. frontiersin.org |

| AaCYP71CD4 & AaCYP71BQ17 | Ailanthus altissima | Convert this compound into the protolimonoid melianol. frontiersin.orgnih.gov |

Isolation, Purification, and Advanced Structural Characterization of Tirucalla 7,24 Dien 3beta Ol

Research Methodologies for Extraction from Diverse Biological Matrices

The initial step in studying Tirucalla-7,24-dien-3beta-ol involves its extraction from the complex matrix of its natural source. This compound is notably present in plants from the Meliaceae, Burseraceae, and Euphorbiaceae families. Researchers typically employ solvent extraction techniques to isolate the compound from plant materials such as leaves, stems, bark, and latex.

Commonly utilized solvents for this purpose include ethyl acetate and hexane, chosen for their efficacy in dissolving nonpolar compounds like triterpenoids. For instance, studies on the latex of Euphorbia species have successfully used a mixture of dichloromethane and methanol for initial extraction. The process often involves the maceration or percolation of the dried and powdered plant material with the selected solvent system. Following extraction, the crude extract is typically subjected to partitioning techniques, such as liquid-liquid extraction between hexane and an aqueous alcohol solution, to remove more polar impurities.

The selection of the extraction method and solvent system is crucial and is often tailored to the specific biological matrix being investigated. Factors such as the polarity of the target compound and the presence of interfering substances guide the development of an efficient extraction protocol.

Chromatographic Separation Techniques in Natural Product Isolation Research

Following extraction, the crude mixture contains a plethora of compounds, necessitating sophisticated separation techniques to isolate this compound in its pure form. Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a cornerstone technique in this purification process.

In a typical silica gel column chromatography procedure, the crude extract is loaded onto the column, and a gradient of solvents with increasing polarity is used for elution. This allows for the separation of compounds based on their differential adsorption to the silica gel. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

For more challenging separations, especially when dealing with structurally similar triterpenoids, researchers turn to more advanced techniques like High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is particularly effective in separating triterpenoids that may co-elute in normal-phase chromatography. The choice of the mobile phase, often a mixture of acetonitrile and water or methanol and water, is optimized to achieve the best possible resolution.

Advanced Spectroscopic and Analytical Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

For a complex molecule like this compound, two-dimensional (2D) NMR experiments are essential to piece together the complete structural puzzle. These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals. Key 2D NMR techniques employed include:

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) couplings within the molecule, revealing adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for connecting different fragments of the molecule.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH) | Multiplicity | J-coupling (Hz) |

|---|---|---|---|---|

| 3 | 78.3 | 4.68 | br s | |

| 7 | 118.2 | 5.23 | d | 2.4 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the precise molecular weight of a compound, allowing for the determination of its elemental composition. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to ionize the molecule for mass analysis. For tirucallane (B1253836) triterpenoids, a prominent ion is often observed corresponding to the molecular ion. For example, in APCI(+) FT-ICR MS analysis of Euphorbia tirucalli latex, a highly intense peak at an m/z of 426.38567, corresponding to the molecular formula C₃₀H₅₀O, has been attributed to euphol and tirucallol. nih.gov

Tandem mass spectrometry (MS/MS) experiments are then performed to study the fragmentation pattern of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, researchers can gain valuable insights into the structural components of the molecule. The fragmentation of pentacyclic triterpenoids often involves characteristic losses of water molecules and retro-Diels-Alder cleavages of the ring system, which provide diagnostic information about the core structure and the nature and location of substituents.

X-ray Crystallography for Derivative Structure Confirmation

While NMR and MS provide powerful tools for structural elucidation, X-ray crystallography offers the definitive confirmation of a molecule's three-dimensional structure. This technique requires the formation of a high-quality single crystal of the compound or a suitable derivative. The diffraction pattern of X-rays passing through the crystal is used to calculate the precise positions of each atom in the molecule, revealing its absolute stereochemistry. For complex triterpenoids, obtaining suitable crystals of the parent compound can be challenging. Therefore, researchers often prepare crystalline derivatives, such as acetates or benzoates, to facilitate X-ray analysis. The crystal structure of these derivatives provides unambiguous proof of the carbon skeleton and the stereochemical configuration of the original natural product.

Hyphenated Techniques for Research Applications (e.g., GLC-MS, HPLC-HRMS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing this compound and its analogs.

Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. For triterpenoids, a derivatization step, such as silylation, is often required to increase their volatility. GC-MS analysis of plant extracts, such as the latex of Euphorbia species, allows for the rapid identification of known triterpenoids by comparing their mass spectra and retention times with those of reference compounds and library databases. nih.gov

High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS): The coupling of HPLC with HRMS, particularly with techniques like Quadrupole Time-of-Flight (Q-TOF), provides a highly sensitive and selective method for the analysis of triterpenoids in complex mixtures. researchgate.netnih.gov This technique allows for the separation of isomers and provides accurate mass measurements for both the parent and fragment ions, facilitating the identification of known compounds and the characterization of novel structures directly from the plant extract.

Quantitative Analysis and Method Validation for Research Applications

The accurate quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for its further investigation in diverse research applications. To ensure the reliability and reproducibility of research findings, robust analytical methods must be developed and validated. The choice of analytical technique is often dictated by the complexity of the sample matrix and the concentration of the analyte.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for the quantitative analysis of triterpenoids like this compound. Due to the lack of a strong chromophore in the structure of many triterpenoids, detection by HPLC with ultraviolet (UV) detectors can be challenging and may require derivatization or detection at low wavelengths, typically between 205-210 nm.

Gas Chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful tool for the quantification of volatile or semi-volatile compounds. For non-volatile triterpenoids, a derivatization step is usually necessary to increase their volatility and thermal stability.

Method validation is an essential process that demonstrates that an analytical method is suitable for its intended purpose. The validation process for a quantitative method for this compound would typically involve the assessment of several key parameters, as illustrated in the following hypothetical validation of a GC-FID method.

Illustrative Example of a Validated GC-FID Method for a Related Triterpenoid (B12794562)

| Validation Parameter | Method | Result |

|---|---|---|

| Linearity | Calibration curve constructed from a series of standard solutions of varying concentrations. | Excellent linearity was observed over the concentration range of 5-100 µg/mL. |

| Correlation Coefficient (r²) | Calculated from the linear regression analysis of the calibration curve. | > 0.999 |

| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1). | 0.5 µg/mL |

| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1). | 1.5 µg/mL |

| Precision (Intra-day) | Analysis of replicate samples on the same day. Expressed as Relative Standard Deviation (%RSD). | < 2% |

| Precision (Inter-day) | Analysis of replicate samples on different days. Expressed as %RSD. | < 5% |

| Accuracy | Determined by spike and recovery experiments at different concentration levels. Expressed as percent recovery. | 95-105% |

Research Applications of Quantitative Analysis

The development of validated quantitative methods for this compound is instrumental for a variety of research applications, including:

Phytochemical Studies: Quantifying the content of this compound in different plant species and parts can aid in the selection of high-yielding sources for this compound. It also allows for the study of how environmental factors and cultivation practices may influence its production in plants.

Pharmacokinetic Studies: In preclinical research, quantitative analysis is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models. This information is critical for understanding its bioavailability and potential as a therapeutic agent.

Quality Control: For any potential future applications in herbal medicine or as a starting material for drug synthesis, a validated quantitative method is necessary for the quality control of raw materials and finished products to ensure consistency and efficacy.

Biotechnological Production: As metabolic engineering and synthetic biology approaches are increasingly used to produce natural products, quantitative methods are required to monitor and optimize the production of this compound in microbial or plant-based expression systems.

Pharmacological Research and Biological Activities of Tirucalla 7,24 Dien 3beta Ol in Pre Clinical Models

Anti-inflammatory Research

The anti-inflammatory potential of Tirucalla-7,24-dien-3beta-ol and related tirucallane (B1253836) triterpenoids has been explored through various pre-clinical studies. Research indicates that these compounds may modulate key components of the inflammatory cascade.

In vitro Modulation of Inflammatory Mediators and Pathways

In vitro studies have demonstrated that tirucallane-type triterpenoids can influence the production of inflammatory mediators. Research on tirucallane triterpenoids isolated from Aphanamixis grandifolia showed inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 murine macrophages. tandfonline.com Similarly, other studies on related compounds have reported moderate inhibition of LPS-induced NO production in the same cell line. researchgate.net

The mechanism of action appears to involve the downregulation of pro-inflammatory enzymes and cytokines. Some studies on related compounds have shown inhibition of the phosphorylation of key signaling proteins such as ERK, JNK, and p38, which are critical in the inflammatory pathway. researchgate.net The anti-inflammatory effects of some tirucallane triterpenes have been associated with the presence of specific functional groups, such as tertiary hydroxyl and α,β-unsaturated ketone moieties, which appear to enhance activity. tandfonline.com

Table 1: In vitro Anti-inflammatory Activity of Tirucallane-type Triterpenoids

| Cell Line | Inducer | Mediator/Pathway Inhibited | Observed Effect |

|---|---|---|---|

| RAW264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Inhibition of NO production. tandfonline.comresearchgate.net |

| RAW264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-α (TNF-α) | Inhibition of TNF-α level. tandfonline.com |

Evaluation in Animal Models of Inflammation (e.g., Murine Arthritis Models)

The anti-inflammatory activity of this compound has been assessed in animal models. In a murine model of arthritis, administration of the compound led to a significant reduction in swelling and pain compared to the control group. Histological analysis of the affected tissues revealed a decrease in the infiltration of inflammatory cells, providing further evidence of its anti-inflammatory effect in a complex biological system.

Antimicrobial Research

This compound has been investigated for its potential to inhibit the growth of pathogenic microorganisms. nih.gov As a member of the terpene family, it is part of a class of molecules recognized for their antimicrobial properties. nih.gov

In vitro Efficacy against Bacterial Pathogens

Studies have demonstrated the in vitro antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria. One study reported inhibitory action against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values showing significant activity. However, research on other tirucallane triterpenoids has shown varied results. For instance, derivatives from Dysoxylum hainanense displayed weak to moderate activity against a panel of Gram-negative bacteria, including E. coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, with MICs ranging from 32 to 256 µg/mL. nih.gov In contrast, other studies on different tirucallane derivatives reported low or missing activity against bacteria, with MICs greater than 1 mg/mL. nih.gov

Table 2: In vitro Antibacterial Activity of Tirucallane Triterpenoids

| Bacterial Species | Compound Type | Activity Level | MIC Range (µg/mL) | Reference |

|---|---|---|---|---|

| Escherichia coli | This compound | Significant | Not specified | |

| Staphylococcus aureus | This compound | Significant | Not specified | |

| Gram-negative bacteria* | Tirucallane derivatives | Weak to Moderate | 32 - 256 | nih.gov |

| Various bacteria | Tirucallane derivatives | Low / Missing | >1000 | nih.gov |

*Includes E. coli, E. aerogenes, K. pneumoniae, P. stuartii, P. aeruginosa

In vitro Efficacy against Fungal Pathogens

The antifungal properties of this compound have also been a subject of investigation. Research has indicated its effectiveness in inhibiting the growth of specific fungal pathogens. While triterpenes as a class are sometimes considered weak phytoalexins, certain compounds have demonstrated notable antifungal effects. nih.gov For example, extracts from Protium heptaphyllum, which contain triterpenes, have shown activity against Candida albicans. future4200.com However, similar to the antibacterial findings, studies on some related tirucallane triterpenoids have reported low antifungal activity, with MICs exceeding 1 mg/mL. nih.gov

Investigation into Antimicrobial Mechanisms of Action

The precise antimicrobial mechanism of action for this compound has not been extensively detailed in the scientific literature. However, based on the known activities of the broader class of triterpenoid (B12794562) saponins, a primary proposed mechanism is the disruption of microbial cell membranes. nih.gov These amphiphilic molecules can intercalate into the lipid bilayer, leading to the formation of pores and a subsequent loss of membrane integrity and permeability. tandfonline.comnih.gov This disruption can cause the leakage of essential intracellular components, ultimately leading to cell death.

For bacteria, some pentacyclic triterpenoids have been shown to affect peptidoglycan structure, gene expression, and biofilm formation. In fungi, a common mechanism for related compounds involves interaction with ergosterol, a key component of the fungal cell membrane, leading to membrane disruption. While these mechanisms are established for the general class of triterpenoids, specific studies confirming these actions for this compound are limited.

Antioxidant Activity Research

This compound, a tetracyclic triterpenoid found in various plant species, has been the subject of research for its potential antioxidant properties. As a member of the triterpenoid class, its biological activities are of significant interest. foodb.ca The antioxidant functions of terpenes are well-documented, contributing to the plant's defense against free radicals and oxidative damage. nih.govresearchgate.net Studies suggest that this compound can scavenge free radicals and mitigate oxidative stress markers within biological systems, which is a crucial aspect of preventing oxidative damage linked to numerous diseases.

Free Radical Scavenging Mechanisms

The antioxidant capacity of this compound and related compounds is partly attributed to their ability to directly neutralize free radicals. Research on tirucallane derivatives has demonstrated their capacity to scavenge ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) cation free radicals. researchgate.net This activity is a key indicator of a compound's potential to act as a primary antioxidant by donating a hydrogen atom or an electron to a free radical, thereby stabilizing it and terminating the oxidative chain reaction. The general antioxidant properties of terpenes are recognized as a defense mechanism against various biotic and abiotic stresses that induce the formation of reactive oxygen species. zju.edu.cn

Modulation of Oxidative Stress Markers in Biological Systems

Beyond direct radical scavenging, tirucallane triterpenoids have been shown to influence cellular antioxidant defense systems. In vitro studies on related compounds have demonstrated the ability to modulate key signaling pathways involved in the oxidative stress response. For instance, certain tirucallane derivatives were found to significantly increase the levels of Nuclear factor erythroid 2-related factor 2 (Nrf-2) and Heme oxygenase-1 (HO-1) in rat glomerular mesangial cells. researchgate.net The Nrf-2/HO-1 pathway is a critical cellular defense mechanism that upregulates the expression of numerous antioxidant and detoxification enzymes.

Furthermore, these compounds have been observed to reduce the levels of pro-inflammatory and oxidative stress markers such as nuclear factor-kappa B (NF-κB), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) under high-glucose-induced stress conditions. researchgate.net Some tirucallane triterpenoids have also shown an ability to inhibit superoxide (B77818) generation by human neutrophils, further highlighting their role in controlling oxidative bursts. researchgate.net

Investigational Anticancer Effects in Cellular Models

The anticancer potential of tirucallane-type triterpenoids, including this compound, is an active area of preclinical research. nih.govsemanticscholar.org Extracts from plants known to contain these compounds, such as Euphorbia tirucalli, have demonstrated cytotoxic effects against various cancer cell lines. srce.hr The general mechanism often involves the induction of programmed cell death, or apoptosis, thereby inhibiting the proliferation of tumor cells. nih.gov

In vitro Cytotoxicity and Apoptosis Induction Studies

Numerous studies have evaluated the cytotoxic effects of tirucallane derivatives against a panel of human cancer cell lines. These investigations typically determine the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

For example, extracts from Euphorbia tirucalli showed dose-dependent toxicity against the human pancreatic cancer cell line Mia-PaCa2, with a 50 µg/mL dose resulting in approximately 50% cell viability. srce.hr Similarly, various tirucallane triterpenoids isolated from Araliopsis synopsis and Dysoxylum species have exhibited significant cytotoxicity against prostate (PC-3), glioma (U251), and liver (HepG2) cancer cell lines, among others. researchgate.netresearchgate.net Some of these compounds showed potent activity with IC50 values in the low micromolar range. researchgate.netresearchgate.net Research has also indicated that these compounds can induce both cell cycle arrest and apoptosis in leukemic cancer cells. srce.hr

Table 1: In vitro Cytotoxic Activity of Tirucallane Triterpenoids in Human Cancer Cell Lines

| Compound/Extract | Cancer Cell Line | Effect | IC50 Value / Concentration | Reference |

| Euphorbia tirucalli Methanolic Extract | Mia-PaCa2 (Pancreatic) | Decreased cell viability | ~50% viability at 50 µg/mL | srce.hr |

| Euphorbia formosana Extract | THP-1, HL-60 (Leukemic) | Inhibition of proliferation, apoptosis | 400 µg/mL | srce.hr |

| Tirucallane Derivatives | PC-3 (Prostate) | Cytotoxic activity | 8.5–12.5 μM | researchgate.net |

| Tirucallane Derivatives | A-549, HCT15, HepG2, SGC-7901, SK-MEL-2 | Cytotoxic activity | 7.5–9.5 μM (HepG2) | researchgate.net |

| Tirucallane Derivatives | BGC-823, U251, HepG2, SGC-7901 | Cytotoxic activity | Not specified | researchgate.net |

| Tirucallane Derivatives | HepG2 (Liver) | Cytotoxic activity | 8.4 and 13.2 μM | researchgate.net |

Investigation of Cellular Signaling Pathway Interactions

The pro-apoptotic effects of tirucallane triterpenoids are mediated through their interaction with key cellular signaling pathways that regulate cell death. Flow cytometry and Western blot analyses have revealed that these compounds can trigger apoptosis by activating the caspase cascade. researchgate.net Specifically, studies on tirucallane derivatives showed they induce the apoptosis of MKN-28 stomach cancer cells by activating caspase-3 and caspase-9. researchgate.net

Furthermore, these compounds have been found to modulate the expression of proteins in the Bcl-2 family, which are critical regulators of apoptosis. researchgate.net The mechanism involves increasing the expression of pro-apoptotic proteins like Bax and Bad while decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a classic hallmark of the intrinsic apoptotic pathway, leading to mitochondrial dysfunction and the release of cytochrome c, which ultimately activates the caspase cascade. mdpi.com

Other Emerging Biological Activities under Academic Investigation

In addition to antioxidant and anticancer research, preliminary studies suggest that this compound possesses other biological activities. Research has pointed towards potential anti-inflammatory and antimicrobial properties. In vitro studies have indicated that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Its antimicrobial activity has been noted against certain bacteria and fungi, suggesting a potential role in the development of natural antimicrobial agents. This compound is also recognized for its involvement in plant defense mechanisms and pathogenesis-related activities. nih.gov

Structural Modification and Derivative Studies of Tirucalla 7,24 Dien 3beta Ol

Semi-synthesis and Chemical Derivatization Strategies

The chemical scaffold of Tirucalla-7,24-dien-3beta-ol and its close analogues offers several reactive sites for semi-synthetic modifications. Key strategies involve transformations of the hydroxyl group at C-3 and modifications of the side chain.

Acetylation: The hydroxyl group at the C-3 position is a common target for derivatization. Acetylation, a straightforward esterification reaction, is frequently employed. For instance, treating the parent compound with acetic anhydride (B1165640) in pyridine (B92270) yields tirucalla-7,24-dien-3β-ol acetate. This modification is not only used to probe the role of the C-3 hydroxyl in biological activity but also to enhance stability for crystallographic analysis. In studies on related tirucallanes, acetylation of the C-3 hydroxyl has been a key step in creating libraries of compounds for biological screening. nih.gov

Oxidation and Reduction: The functional groups on the tirucallane (B1253836) skeleton can be readily interconverted. The C-3 hydroxyl group can be oxidized to a ketone, and conversely, a C-3 carbonyl can be reduced to a hydroxyl group. nih.gov These reactions alter the polarity and hydrogen-bonding capability of this position, which can significantly impact biological activity.

Side Chain Modifications: The side chain of tirucallane triterpenoids is another region ripe for chemical alteration. Hydrogenation of the C-24 double bond is one such modification that has been explored to understand the influence of this feature on bioactivity. nih.gov Furthermore, other functional groups present on the side chain or tetracyclic core, such as carboxyl groups, can be esterified, for example, through methylation. nih.gov

These semi-synthetic strategies allow for the systematic modification of the lead compound, enabling a detailed exploration of how different structural features contribute to its biological profile.

Structure-Activity Relationship (SAR) Investigations of Tirucallane Derivatives

Structure-activity relationship (SAR) studies are crucial for identifying the pharmacophore of tirucallane triterpenoids and for designing more potent and selective analogues. Research has focused on how specific structural modifications influence various biological activities, including antiparasitic, anti-HIV, and anti-inflammatory effects.

In antiparasitic studies, natural and semi-synthetic tirucallane triterpenoids have been evaluated against Leishmania infantum and Trypanosoma cruzi. nih.govnih.gov For instance, a series of derivatives obtained from tirucallanes isolated from Schinus terebinthifolius were tested. It was found that seven of the twelve compounds tested showed trypanocidal activity, with IC50 values ranging from 15 to 58 µg/mL against T. cruzi trypomastigotes. nih.govnih.gov Interestingly, against intracellular Leishmania amastigotes, four compounds, including two natural precursors and one semi-synthetic derivative with a reduced C-3 carbonyl, were active. nih.gov Decision tree analysis suggested that the hydrophobic volume of the molecules was a key determinant of their antiparasitic activity and cytotoxicity. researchgate.net

In the context of anti-HIV research, derivatives of piscidinol A, a tirucallane-type triterpene, were synthesized and evaluated as HIV-1 protease inhibitors. tandfonline.com The study revealed that introducing carboxyl groups could confer inhibitory activity. An A-seco derivative, where the A-ring was opened to form a diacid, showed moderate activity (IC50 38.2 μM). tandfonline.com Furthermore, derivatives acylated with 2,2-dimethyl succinic acid were more inhibitory than other esterified analogues, indicating that the nature of the acyl group is important for activity. tandfonline.com

Anti-inflammatory SAR studies on a series of tirucallane triterpenoids from Aphanamixis grandifolia identified several key molecular descriptors correlated with activity. researchgate.net The analysis highlighted the importance of features like the number of hydroxyl groups and specific morpho-geometrical properties of the molecules in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production. researchgate.net

Table 1: Bioactivity of Selected Tirucallane Derivatives

| Compound/Derivative | Modification | Target/Assay | Activity (IC50) | Reference |

|---|---|---|---|---|

| Natural Tirucallane 1 | - | L. infantum amastigotes | 28.95 µg/mL | nih.gov |

| Natural Tirucallane 2 | - | L. infantum amastigotes | 31.86 µg/mL | nih.gov |

| Semi-synthetic 2a | C-3 carbonyl reduced to C-3β OH | L. infantum amastigotes | 97.59 µg/mL | nih.gov |

| Natural Tirucallane 3 | - | T. cruzi trypomastigotes | 15.75 µg/mL | nih.gov |

| Piscidinol A A-seco derivative (1b) | A-ring opened to form diacid | HIV-1 Protease | 38.2 μM | tandfonline.com |

| DMS-acylated derivative (4b) | C-3 OH acylated | HIV-1 Protease | 50 < IC50 < 100 μM | tandfonline.com |

Isolation and Characterization of Novel Natural Tirucallane Derivatives

Nature provides a vast library of tirucallane derivatives, often with complex oxygenation and substitution patterns that are challenging to achieve synthetically. The isolation and structural elucidation of these novel compounds from various plant sources continuously expand our understanding of tirucallane structural diversity.

Oxidation is a common modification of the tirucallane skeleton in nature, leading to a plethora of hydroxylated, ketonic, and epoxidized analogues. These modifications can occur on both the tetracyclic core and the side chain.

For example, research on Dysoxylum hainanense has led to the isolation of several tirucallane derivatives with varied oxidation patterns, such as 3β,22S-dihydroxy-tirucalla-7,24-dien-23-one and 22,23-epoxy-tirucalla-7-ene-3β,24,25-triol. researchgate.net Similarly, eight tirucallane triterpenes were isolated from the roots of Ozoroa insignis, many of which featured oxidation at the C-21 position (as a carboxylic acid or methyl ester) and various hydroxylations and oxidations on the side chain (e.g., at C-24 and C-25). researchgate.net The plant Turraea delphinensis yielded new tirucallane/euphane type terpenoids with different oxygenation patterns. acs.org The biosynthesis of the protolimonoid melianol (B1676181) involves the oxidation of Tirucalla-7,24-dien-3β-ol at positions C-21 and C-23, along with epoxidation of the C-24 double bond.

Table 2: Examples of Naturally Occurring Oxidized Tirucallane Derivatives

| Compound Name | Source Plant | Key Oxidative Features | Reference |

|---|---|---|---|

| 3β,22S-dihydroxy-tirucalla-7,24-dien-23-one | Dysoxylum hainanense | C-22 hydroxyl, C-23 ketone | researchgate.net |

| 22,23-epoxy-tirucalla-7-ene-3β,24,25-triol | Dysoxylum hainanense | C-22,23 epoxide; C-24,25 triol | researchgate.net |

| Methyl 3α,24S-dihydroxytirucalla-8,25-dien-21-oate | Ozoroa insignis | C-3, C-24 hydroxyls; C-21 ester | researchgate.net |

| Melianol | (Biosynthetic intermediate) | C-21, C-23 oxidation; C-24,25 epoxide |

Esterification, particularly acetylation, is another prevalent modification found in natural tirucallane derivatives. These esters can involve hydroxyl groups on the core structure or the side chain.

From the resin of Protium heptaphyllum, researchers putatively identified 3α-acetyl-tirucalla-8,24-dien-21-oic acid and 3β-acetyl-tirucalla-7,24-dien-21-oic acid using advanced mass spectrometry techniques. mdpi.com A study on Paramignya scandens resulted in the isolation of five new tirucallane saponins, which are glycosylated derivatives. jst.go.jp One of these, paramignyoside B, was found to be an acetylated glycoside, where an acetyl group is attached to the sugar moiety. jst.go.jp A novel sulfated derivative, 3β,24-dihydroxytirucallan-7,25-diene, 24-sulfate, was isolated from Trichilia maynasiana, representing another form of natural esterification. researchgate.net

Some of the most structurally intriguing natural derivatives are seco-triterpenoids, in which one of the rings of the tirucallane core has been cleaved, and compounds with rearranged skeletons. These modifications dramatically alter the shape and properties of the molecule.

Seco-Triterpenoids: Several types of seco-tirucallanes have been identified. From the stems of Aphanamixis grandifolia, a variety of derivatives were isolated, including six 2,3-seco-tirucallanes and four 3,4-seco-tirucallanes. researchgate.net Similarly, two new rearranged 2,3-seco-tirucallane triterpenoids, meliadubins A and B, were isolated from Melia dubia. diva-portal.org The proposed biosynthetic pathway for these compounds starts from tirucalla-7,24-dien-3-one, which undergoes a Baeyer-Villiger oxidation, leading to the cleavage of the A-ring between C-2 and C-3. diva-portal.org Six new rearranged 3,4-seco-tirucallane-type triterpenoids were also discovered in sunflower pollen. acs.orgresearchgate.net

Rearranged Skeletons: Beyond simple ring-opening, the tirucallane scaffold can undergo more complex skeletal rearrangements. Biosynthetic studies have revealed that enzymes such as cytochrome P450 monooxygenases and isomerases can transform the tirucallane framework into novel structures. acs.org For example, after initial epoxidation, two different isomerases can act on the same substrate to generate two distinct rearrangement products, one of which contains a cyclopropane (B1198618) ring. acs.org These enzymatic transformations highlight nature's sophisticated chemical machinery for diversifying triterpenoid (B12794562) scaffolds after the initial cyclization.

Biotechnological and Synthetic Biology Approaches for Tirucalla 7,24 Dien 3beta Ol

Heterologous Expression Systems for Biosynthesis

Heterologous expression, the process of introducing a gene from one species into a host organism, has been pivotal for studying and producing Tirucalla-7,24-dien-3β-ol. The primary targets for expression are oxidosqualene cyclases (OSCs) that specifically catalyze the cyclization of 2,3-oxidosqualene (B107256) into the tirucallane (B1253836) scaffold. nih.govwikipedia.org Various host systems, including yeast and plants, have been successfully utilized.

Yeast Systems: Saccharomyces cerevisiae (baker's yeast) is a widely used microbial chassis for triterpenoid (B12794562) production due to its eukaryotic nature, well-understood genetics, and established fermentation capabilities. wiley.com Researchers have successfully expressed OSCs from several plant species in yeast to produce Tirucalla-7,24-dien-3β-ol. For instance, OSCs from limonoid-producing plants like Azadirachta indica (neem), Melia azedarach, and Citrus sinensis have been functionally expressed in yeast, all yielding Tirucalla-7,24-dien-3β-ol as the triterpene scaffold precursor. researchgate.net In a notable study, the tirucalladienol synthase from neem, AiTTS1, was expressed in yeast and produced the compound as its sole product. ncl.res.in To facilitate the characterization of OSCs from Euphorbia tirucalli, a lanosterol (B1674476) synthase knockout yeast strain (GIL77) was employed, preventing the native lanosterol pathway from competing for the 2,3-oxidosqualene substrate. acs.orgnih.gov

Plant-Based Systems: The transient expression system in Nicotiana benthamiana has emerged as a rapid and effective method for producing Tirucalla-7,24-dien-3β-ol. This technique involves infiltrating the plant's leaves with Agrobacterium tumefaciens carrying the gene of interest.

An oxidosqualene cyclase from Arabidopsis thaliana (PEN3), which produces approximately 85% Tirucalla-7,24-dien-3β-ol, was characterized using this method. nih.gov

Similarly, the enzyme AaOSC2 from the invasive tree of heaven (Ailanthus altissima) was identified as a tirucalla-7,24-dien-3β-ol synthase through expression in N. benthamiana. frontiersin.orgnih.gov This research confirmed the compound as the starting point for the biosynthesis of quassinoids. frontiersin.org

Initial yields of 1.2 mg/g fresh weight were achieved through transient expression of the A. thaliana tirucalladienol synthase in N. benthamiana.

These heterologous systems not only confirm enzyme function but also provide a platform for generating significant quantities of the compound for further research and downstream applications. frontiersin.orgresearchgate.net

Table 1: Heterologous Expression Systems for Tirucalla-7,24-dien-3β-ol Biosynthesis This table is interactive. You can sort and filter the data by clicking on the column headers.

| Host Organism | Gene Source | Enzyme Expressed | Product(s) | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Azadirachta indica (Neem) | AiTTS1 (OSC) | Tirucalla-7,24-dien-3β-ol (sole product) | ncl.res.in |

| Saccharomyces cerevisiae | Melia azedarach, Citrus sinensis | MaOSC1, CsOSC1 | Tirucalla-7,24-dien-3β-ol | researchgate.net |

| Saccharomyces cerevisiae (GIL77 strain) | Euphorbia tirucalli | EtOSC5 | Euphol and Tirucallol (isomer) | acs.orgnih.gov |

| Nicotiana benthamiana (transient) | Arabidopsis thaliana | Tirucalladienol synthase | Tirucalla-7,24-dien-3β-ol | |

| Nicotiana benthamiana (transient) | Ailanthus altissima | AaOSC2 (AaTS) | Tirucalla-7,24-dien-3β-ol | frontiersin.org |

| Nicotiana benthamiana (transient) | Melia toosendan | MtOSC1 | Tirucalla-7,24-dien-3β-ol | researchgate.net |

Metabolic Engineering Strategies for Enhanced Production

While heterologous expression provides a proof-of-concept, achieving high titers of Tirucalla-7,24-dien-3β-ol requires extensive metabolic engineering of the host organism. The primary goal is to increase the metabolic flux towards the precursor molecule, 2,3-oxidosqualene, and efficiently channel it towards the desired product.

Key strategies employed include:

Upregulation of the Mevalonate (B85504) (MVA) Pathway: The MVA pathway is the source of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks of triterpenoids. nih.govnih.gov A common strategy is to overexpress key enzymes in this pathway. A truncated version of 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR), a rate-limiting enzyme, is often used as it lacks a feedback inhibition domain, leading to increased precursor supply. wiley.com

Enhancing Precursor Supply: Co-expression of genes downstream of the MVA pathway, such as farnesyl diphosphate (B83284) synthase (FPS) and squalene (B77637) synthase (SQS), further pulls the metabolic flux towards triterpenoid synthesis. frontiersin.org In one study, co-expressing squalene synthase with tirucalladienol synthase in N. benthamiana increased the yield of Tirucalla-7,24-dien-3β-ol from 1.2 mg/g to 3.8 mg/g fresh weight.

Enzyme Optimization and Co-expression: The efficiency of the biosynthetic pathway can be improved by optimizing the expression of the core enzymes. In a yeast system producing Tirucalla-7,24-dien-3β-ol, co-expressing a squalene epoxidase (AiSQE1) with a mutant tirucalladienol synthase (AiTTS1) resulted in a 2.6-fold increase in production. ncl.res.in

Combinatorial Biosynthesis: In N. benthamiana, a "booster" strategy involving the co-infiltration of multiple genes from the MVA and triterpenoid pathways (AatHMGR, AaIPPI, AaFPS, and AaSQS) along with the tirucalladienol synthase (AaOSC2) was used to maximize precursor availability for the final cyclization step. frontiersin.org

These engineering efforts demonstrate that a multi-pronged approach, targeting various nodes of the metabolic network, is essential for transforming a simple heterologous host into an efficient cell factory for Tirucalla-7,24-dien-3β-ol production.

Table 2: Metabolic Engineering Strategies for Enhanced Tirucalla-7,24-dien-3β-ol Production This table is interactive. You can sort and filter the data by clicking on the column headers.

| Host Organism | Engineering Strategy | Key Genes Manipulated | Outcome | Reference |

|---|---|---|---|---|

| Nicotiana benthamiana | Co-expression of precursor enzyme | Squalene Synthase (SQS) | Yield increased from 1.2 to 3.8 mg/g FW | |

| Saccharomyces cerevisiae | Co-expression with upstream enzyme | Squalene Epoxidase (AiSQE1) | 2.6-fold increase in production | ncl.res.in |

| Nicotiana benthamiana | Combinatorial "booster" expression | AatHMGR, AaIPPI, AaFPS, AaSQS | Enhanced precursor supply for OSC | frontiersin.org |

| Saccharomyces cerevisiae | Upregulation of MVA pathway | Truncated HMG-CoA Reductase (tHMGR) | Increased metabolic flux towards triterpenoids | wiley.com |

Chemoenzymatic and Total Synthesis Approaches in Research

While biotechnological routes are promising, chemical synthesis approaches offer an alternative for producing Tirucalla-7,24-dien-3β-ol and its derivatives. However, the molecule's structural complexity presents significant challenges.

Total Synthesis: The total chemical synthesis of Tirucalla-7,24-dien-3β-ol is exceptionally difficult. The molecule possesses a complex tetracyclic core with seven stereocenters, making stereoselective synthesis a formidable task. Early research efforts that attempted to mimic the biological cyclization of squalene analogs resulted in very low yields, typically less than 5%, due to the formation of numerous competing ring structures. To date, an efficient and high-yielding total synthesis of Tirucalla-7,24-dien-3β-ol has not been reported, which underscores the superiority of biosynthetic methods for its production.

Chemoenzymatic and Semi-Synthesis: Chemoenzymatic synthesis, which combines the precision of enzymes with the versatility of chemical reactions, represents a more viable approach. While a full chemoenzymatic route to Tirucalla-7,24-dien-3β-ol is not established, research on its downstream products highlights this potential. For example, a thirteen-step chemoenzymatic synthesis of gedunin, a complex limonoid, has been developed, demonstrating how complex natural products derived from triterpene scaffolds can be assembled. researchgate.net

Furthermore, downstream modifications of biosynthetically produced Tirucalla-7,24-dien-3β-ol are common. For instance, cytochrome P450 enzymes have been identified that perform sequential oxidations on the tirucallane side chain to produce the protolimonoid melianol (B1676181), a key step towards forming the characteristic furan (B31954) ring of limonoids. wiley.comresearchgate.netbeilstein-journals.org Semi-synthetic modifications are also used for research purposes, such as the acetylation of the C-3 hydroxyl group to create tirucalla-7,24-dien-3β-ol acetate, which aids in structural analysis and crystallization. These approaches highlight how combining biological production with chemical modification can unlock access to a wide array of complex and valuable triterpenoids.

Future Research Directions for Tirucalla 7,24 Dien 3beta Ol

Deeper Elucidation of Undiscovered Biosynthetic Pathways

The biosynthesis of Tirucalla-7,24-dien-3beta-ol from (3S)-2,3-epoxy-2,3-dihydrosqualene is catalyzed by the enzyme tirucalladienol synthase. smpdb.cawikipedia.org This compound serves as the recognized precursor to complex tetranortriterpenes and quassinoids. ncl.res.inresearchgate.net For instance, it is the starting point for the biosynthesis of the potent insecticide azadirachtin (B1665905) A and is converted to the protolimonoid melianol (B1676181) by cytochrome P450 monooxygenases. frontiersin.orgwiley.com

However, the enzymatic steps that follow the formation of melianol and lead to the vast diversity of highly oxidized and structurally complex limonoids remain largely uncharacterized. wiley.com Future research must prioritize the discovery and functional characterization of the downstream enzymes, such as additional cytochrome P450s, reductases, and transferases. A functional genomics approach, combining transcriptome analysis of specialized plant tissues with heterologous expression systems, has proven effective in identifying the initial enzymes and should be expanded to uncover the remainder of these intricate pathways. ncl.res.inresearchgate.net Elucidating these pathways is essential for understanding the metabolic grids that control the production of these valuable compounds in plants like Azadirachta indica (neem) and Ailanthus altissima. frontiersin.orgncl.res.in

Comprehensive Mechanistic Investigations of Biological Activities

Preliminary studies have indicated that this compound possesses a range of biological activities, including antimicrobial and anti-inflammatory effects. However, these findings are often based on initial screenings, and the underlying molecular mechanisms remain largely unexplored.

Future investigations should move beyond preliminary assays to conduct in-depth mechanistic studies. For its anti-inflammatory properties, research could investigate its interaction with key inflammatory signaling pathways, such as NF-κB or MAPK pathways, and identify its direct molecular targets. Similarly, for its antimicrobial activity, studies should aim to understand how it disrupts microbial cells, whether by compromising membrane integrity, inhibiting essential enzymes, or other mechanisms. A detailed understanding of its structure-activity relationship is crucial for determining how the specific stereochemistry and conformation of this compound contribute to its biological functions.

Exploration of Novel Derivatives with Tailored Bioactivity

Nature provides a template for the modification of the tirucallane (B1253836) skeleton, with numerous derivatives isolated from various plant species. researchgate.netmdpi.com These natural analogs, featuring modifications such as oxidation, hydroxylation, or epoxidation at various positions, hint at the vast chemical space available for exploration. researchgate.net

A significant future direction lies in the semi-synthesis or enzymatic synthesis of novel derivatives of this compound. By leveraging the known biosynthetic enzymes and exploring new biocatalysts, researchers can create a library of analogs with tailored functionalities. For example, specific hydroxylations or acetylations could enhance bioavailability or target specificity. mdpi.com This approach, combining chemical synthesis with biocatalysis, could lead to the development of new compounds with improved potency or novel modes of action for applications in medicine or agriculture.

Development of Advanced Analytical Platforms for Research Applications

Current research on this compound relies on established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for its identification and quantification. frontiersin.org While effective, these methods can be resource-intensive and may lack the sensitivity required to detect and quantify trace amounts of this compound and its numerous derivatives in complex biological matrices.

The development of more advanced, high-throughput analytical platforms is essential to accelerate research. Innovations could include:

Highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) methods: Developing targeted LC-MS/MS assays could provide superior sensitivity and specificity for quantifying the compound and its metabolites in plant extracts and heterologous production systems.

Metabolomic profiling: Untargeted metabolomics approaches could help in the simultaneous discovery of new, unknown derivatives and provide a comprehensive view of the metabolic network connected to this compound.

Biosensors: The creation of specific biosensors for in vivo or real-time monitoring of this compound production in engineered microbial hosts or plant tissues would be a significant leap forward.

These advanced analytical tools would not only support biosynthetic pathway elucidation but also facilitate the screening of derivative libraries and detailed mechanistic studies.

Q & A

Q. What methodologies are recommended for isolating Tirucalla-7,24-dien-3β-ol from plant matrices?

To isolate Tirucalla-7,24-dien-3β-ol, researchers should prioritize unsaponifiable lipid extraction followed by chromatographic separation. For example, aspen bark lipids were processed via MTBE extraction, silica gel chromatography, and GLC-MS for compound identification . The use of derivatization (e.g., acetylation) enhances structural confirmation via X-ray diffraction, as demonstrated in studies of its acetate derivative .

Q. How is Tirucalla-7,24-dien-3β-ol biosynthesized in plants?

In Arabidopsis thaliana, the enzyme (3S)-2,3-epoxy-2,3-dihydrotirucalla-7,24-dien-3β-ol cyclase catalyzes its formation, producing ~85% Tirucalla-7,24-dien-3β-ol alongside minor triterpenoids . Researchers studying biosynthesis should focus on heterologous expression systems to characterize enzymatic activity and substrate specificity.

Q. What analytical techniques are essential for quantifying Tirucalla-7,24-dien-3β-ol in complex mixtures?

GLC-MS paired with NMR spectroscopy is critical. For instance, aspen bark analysis identified Tirucalla-7,24-dien-3β-ol (18% of unsaponifiable compounds) via GLC-MS and validated β-sitosterol and citrostadienol through NMR spectral matching . Internal standards (e.g., deuterated analogs) are recommended for accurate quantification.

Advanced Research Questions

Q. How can metabolic engineering optimize Tirucalla-7,24-dien-3β-ol production in non-native plant systems?

Advanced studies should target overexpression of the Arabidopsis cyclase enzyme in model organisms (e.g., yeast or tobacco). Experimental design must include kinetic assays to measure catalytic efficiency and RNA-seq to identify regulatory genes affecting triterpenoid flux.

Q. What contradictions exist in structural assignments of Tirucalla-7,24-dien-3β-ol, and how can they be resolved?

Discrepancies between NMR and X-ray data have been noted. For example, NMR signals for tirucalla-7,24-dien-3β-ol were ambiguously assigned in early studies, requiring complementary techniques like NOESY for stereochemical confirmation . Researchers should cross-validate findings using crystallography and computational modeling (e.g., DFT calculations).

Q. What role does Tirucalla-7,24-dien-3β-ol play in plant defense mechanisms?

While its ecological function is underexplored, its co-occurrence with lupeol and amyrin derivatives in aspen bark suggests a role in pathogen resistance . Advanced studies should employ transcriptomics (e.g., RNAi knockdown of biosynthetic genes) to correlate Tirucalla-7,24-dien-3β-ol levels with herbivory or microbial challenge responses.

Q. How does the stereochemistry of Tirucalla-7,24-dien-3β-ol influence its biochemical interactions?

The β-configuration at C-3 is critical for membrane interactions, as seen in its esterified forms in aspen wood . Researchers should use molecular dynamics simulations to compare membrane insertion efficiency of β- vs. α-configured analogs.

Methodological Challenges & Solutions

Q. What are the limitations of current protocols for Tirucalla-7,24-dien-3β-ol purification?

Key limitations include low yields from plant sources and co-elution with structurally similar triterpenoids. Solutions include:

Q. How can researchers address variability in Tirucalla-7,24-dien-3β-ol content across plant populations?

Environmental factors (e.g., soil composition, seasonal growth) significantly impact triterpenoid levels. Standardized sampling protocols (e.g., fixed collection times, bark age stratification) and multivariate statistical analysis (PCA or PLS-DA) are recommended to minimize confounding variables .

Data Interpretation & Reporting

Q. How should contradictory spectral data (e.g., NMR vs. MS) be documented and analyzed?

Contradictions often arise from impurities or isomerization during sample preparation. Researchers must:

Q. What statistical frameworks are appropriate for comparative studies of Tirucalla-7,24-dien-3β-ol bioactivity?

For in vitro assays (e.g., cytotoxicity), use non-parametric tests (Mann-Whitney U) to account for non-normal distributions. Dose-response relationships should be modeled via Hill equations, with bootstrapping to estimate confidence intervals .

Emerging Research Directions

Q. Can Tirucalla-7,24-dien-3β-ol serve as a biomarker for specific plant stress responses?

Preliminary data from aspen bark suggest its accumulation under oxidative stress . Advanced studies should integrate metabolomics with stress hormone (e.g., jasmonate) profiling to establish causal links.

Q. What computational tools are available for predicting Tirucalla-7,24-dien-3β-ol-protein interactions?

Molecular docking software (AutoDock Vina, Schrödinger) can model binding to enzymes like cyclooxygenase-2. Validate predictions with SPR or ITC to measure binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.